molecular formula C23H24O3 B12550439 Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- CAS No. 148780-13-6

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-

Cat. No.: B12550439
CAS No.: 148780-13-6
M. Wt: 348.4 g/mol
InChI Key: NIJBDTDSXZFRDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(hydroxymethyl)-p-cresol typically involves the reaction of p-cresol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are then further reacted to yield the final product. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

Scientific Research Applications

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of high-performance polymers and resins.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations and as a precursor for biologically active compounds.

    Industry: Utilized in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylol-4-methylphenol
  • 2,6-Bis(hydroxymethyl)-p-cresol
  • 2-Hydroxy-5-methyl-1,3-benzenedimethanol

Uniqueness

Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

148780-13-6

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

2,6-bis[[2-(hydroxymethyl)phenyl]methyl]-4-methylphenol

InChI

InChI=1S/C23H24O3/c1-16-10-21(12-17-6-2-4-8-19(17)14-24)23(26)22(11-16)13-18-7-3-5-9-20(18)15-25/h2-11,24-26H,12-15H2,1H3

InChI Key

NIJBDTDSXZFRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC=CC=C2CO)O)CC3=CC=CC=C3CO

Origin of Product

United States

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